[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves several steps. One common method includes the reaction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable amine. The reaction is typically carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can be compared with other pyrazole derivatives such as:
1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.
4,5-dihydro-1H-pyrazole: Studied for its potential anticancer activities.
3,5-dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
This compound’s unique structure, which includes both ethyl and propyl groups attached to pyrazole rings, distinguishes it from other pyrazole derivatives and contributes to its specific properties and applications.
Properties
Molecular Formula |
C13H20FN5 |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H20FN5/c1-3-6-18-7-5-12(17-18)10-15-8-11-9-16-19(4-2)13(11)14/h5,7,9,15H,3-4,6,8,10H2,1-2H3 |
InChI Key |
HHBRTEIGENGYAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=C(N(N=C2)CC)F |
Origin of Product |
United States |
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